molecular formula C21H26N2O4 B404304 2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide

2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide

Katalognummer: B404304
Molekulargewicht: 370.4g/mol
InChI-Schlüssel: OHYFYHUIESZUIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44214 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an isopropyl group, and a methylphenoxy group. It is used in various scientific research applications due to its distinct chemical properties.

Eigenschaften

Molekularformel

C21H26N2O4

Molekulargewicht

370.4g/mol

IUPAC-Name

2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C21H26N2O4/c1-5-26-18-9-7-6-8-17(18)21(25)23-22-20(24)13-27-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25)

InChI-Schlüssel

OHYFYHUIESZUIY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.

Analyse Chemischer Reaktionen

2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.